molecular formula C9H8ClN3OS B1349013 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine CAS No. 84138-73-8

5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1349013
CAS No.: 84138-73-8
M. Wt: 241.70 g/mol
InChI Key: JHSPMGLZUKMLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C9H8ClN3OS and its molecular weight is 241.70 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

The compound interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased concentration of acetylcholine enhances cholinergic transmission .

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting the enzyme acetylcholinesterase . This inhibition leads to an increase in the concentration of acetylcholine, a neurotransmitter involved in many functions including muscle contraction, heart rate, memory, and learning. The enhanced cholinergic transmission could have downstream effects on these functions .

Pharmacokinetics

The compound exhibits good oral bioavailability, as indicated by its physicochemical properties such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) . The compound is predicted to absorb well from the oral route and remains stable at ambient temperature and physiological pH . It exhibits degradation under oxidative and thermal stress .

Result of Action

The inhibition of acetylcholinesterase by the compound leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission . This could potentially have effects at the molecular and cellular level, impacting functions such as muscle contraction, heart rate, memory, and learning . The compound has shown remarkable dose-dependent anti-acetylcholinesterase activity, indicating its potential as a drug candidate for treating neurodegenerative disorders .

Action Environment

The action of the compound can be influenced by environmental factors such as pH and temperature . The compound migrates to the hydrophilic compartment on increasing pH . It remains stable under various photolytic and pH stress conditions, but exhibits degradation under oxidative and thermal stress . These factors could influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, which may have therapeutic implications for neurodegenerative diseases. Additionally, this compound interacts with ion channels and modulates their activity, which can affect cellular signaling and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in oxidative stress response and apoptosis . It also affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to acetylcholinesterase inhibits the enzyme’s activity, leading to increased acetylcholine levels . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the activation or repression of specific genes, influencing cellular function and behavior.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound exhibits stability under various conditions, including ambient temperature and physiological pH . It can degrade under oxidative and thermal stress . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to have therapeutic effects, such as neuroprotection and anti-inflammatory activity . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, including dehalogenation and conjugation with glutathione and cysteine . These metabolic processes influence the compound’s bioavailability, toxicity, and excretion. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, influencing its therapeutic and toxic effects. For example, its accumulation in the liver and kidneys can lead to hepatotoxicity and nephrotoxicity at higher doses .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the mitochondria can influence mitochondrial function and cellular energy metabolism .

Properties

IUPAC Name

5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3OS/c10-6-1-3-7(4-2-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSPMGLZUKMLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353675
Record name 5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84138-73-8
Record name 5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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